Amonafide - 69408-81-7

Amonafide

Catalog Number: EVT-259663
CAS Number: 69408-81-7
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a synthetic, organic compound belonging to the naphthalimide family of molecules. [, ] It acts as a DNA intercalator and possesses antitumor properties. [] While initially investigated for its potential in treating various solid tumors, its development in this area has been limited. [] Research subsequently shifted towards its application as an antileukemic agent, specifically for secondary and treatment-associated acute myeloid leukemia (AML). []

Future Directions
  • Development of less toxic analogues: Designing and synthesizing amonafide analogues with reduced toxicity, potentially by circumventing NAT2 metabolism, represents a promising avenue for future research. [, , , ]
  • Combination therapies: Exploring amonafide's synergistic potential in combination with other anticancer agents, particularly in the context of leukemia and cancers with high MDR expression, could lead to improved therapeutic outcomes. [, ]
  • Targeted drug delivery: Developing novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could enhance amonafide's efficacy and minimize off-target toxicity. []
  • Further mechanistic studies: Investigating the precise molecular mechanisms underlying amonafide's unique interaction with Topo II and its effects on cell cycle regulation and apoptotic signaling pathways could unveil novel therapeutic targets. [, , ]

N-Acetyl Amonafide (NAA)

  • Compound Description: N-acetyl amonafide is a metabolite of Amonafide formed by N-acetylation by the enzyme N-acetyltransferase 2 (NAT2). [, , , , ] It exhibits anticancer activity and acts as a topoisomerase II poison. [, , ] NAA induces higher levels of topoisomerase II covalent complexes compared to Amonafide. []
  • Relevance: N-acetyl amonafide is a key metabolite of Amonafide and its formation significantly influences the drug's toxicity profile. Fast acetylators, who produce more NAA, experience greater myelosuppression. [, , ] This highlights the importance of NAT2 polymorphisms in Amonafide's pharmacogenetics. []

UNBS3157

  • Compound Description: UNBS3157 is a novel amonafide derivative designed to have reduced hematotoxicity compared to amonafide. [] It demonstrates good in vivo anti-tumor activity and is hydrolyzed to UNBS5162 in vivo. [, ] Unlike Amonafide, UNBS3157 does not act as a topoisomerase II poison and doesn't induce p53. []
  • Relevance: UNBS3157 exemplifies an attempt to improve upon Amonafide's therapeutic profile by reducing toxicity while maintaining or enhancing efficacy. The differences in their mechanisms of action further highlight the structural modifications' impact on biological activity. []

UNBS5162

  • Compound Description: UNBS5162 is an active metabolite of UNBS3157 and exhibits potent anti-cancer activity. [] It induces autophagy and senescence in human prostate cancer cells. [] Unlike Amonafide, UNBS5162 does not function as a topoisomerase II poison. []
  • Relevance: While structurally related to Amonafide, UNBS5162 exhibits distinct mechanisms of action, inducing autophagy and senescence rather than topoisomerase II poisoning. [] This suggests that structural modifications can lead to different anticancer activities even within related compounds.

6-Methoxyethylamino-Numonafide (MEAN)

  • Compound Description: MEAN is a numonafide derivative, a class of compounds designed to avoid the toxic acetylation observed with Amonafide. [] It demonstrates similar in vitro anticancer activity and mechanisms as Amonafide, but with significantly reduced toxicity in vivo. []
  • Relevance: MEAN represents a successful attempt to mitigate the toxicity associated with Amonafide metabolism by modifying the molecule to prevent acetylation. This highlights the potential of numonafides as less toxic alternatives to Amonafide. []

6-Amino-Numonafide (AN)

  • Compound Description: AN is a numonafide derivative that avoids the toxic acetylation characteristic of Amonafide. [] Although its in vitro potency and mechanism of action are similar to Amonafide, it requires slightly higher doses for equal efficacy in vivo in short-term dosing models. []
  • Relevance: Similar to MEAN, AN demonstrates the potential of numonafides to retain anticancer activity while circumventing the toxicity associated with Amonafide's acetylation. []

Mitonafide

  • Compound Description: Mitonafide belongs to the naphthalimide family and is structurally similar to Amonafide. [] It is a DNA intercalator and interferes with topoisomerase II. [, ]
  • Relevance: Both Amonafide and Mitonafide share a similar mechanism of action by intercalating DNA and disrupting topoisomerase II activity. [, ] This highlights the common structural features and their impact on targeting topoisomerase II among naphthalimides.

Doxorubicin

  • Compound Description: Doxorubicin is a classical topoisomerase II inhibitor and DNA intercalator used in AML treatment. [, ] It is a substrate for multidrug resistance proteins. [, ]
  • Relevance: Unlike Amonafide, which is not a substrate for multidrug resistance proteins, Doxorubicin's efficacy is limited by these mechanisms. [, ] This difference highlights Amonafide's potential advantage in treating AML, particularly in cases with potential or confirmed multidrug resistance.

Daunorubicin

  • Compound Description: Daunorubicin is a classical topoisomerase II inhibitor used in AML treatment. [, , ] Like Doxorubicin, it is a substrate for multidrug resistance proteins. [, ]
  • Relevance: Compared to Amonafide, Daunorubicin induces a different cell cycle arrest profile and is a substrate for multidrug resistance proteins. [, , ] This distinction makes Amonafide a potentially attractive alternative in AML, especially in cases where MDR is a concern.

Etoposide

  • Compound Description: Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks. [, , , ] It differs from Amonafide in its interaction with topoisomerase II and its cell cycle effects. [, ]
  • Relevance: While both compounds target topoisomerase II, Etoposide and Amonafide exhibit distinct mechanisms of action and induce different cell cycle arrest profiles. [, , ] This difference contributes to the unique features of Amonafide as a topoisomerase II-targeting agent.

Mitoxantrone

  • Compound Description: Mitoxantrone is a topoisomerase II inhibitor and DNA intercalator. [, ] It shares some mechanistic similarities with Amonafide but also exhibits distinct features. []
Source and Classification

Amonafide is classified as an antineoplastic agent, specifically functioning as a topoisomerase II inhibitor. It is derived from naphthalene and is structurally related to other naphthalimide compounds, which have been explored for their cytotoxic properties against various cancer cell lines. The compound's mechanism involves the formation of covalent adducts with DNA, leading to the disruption of the normal function of topoisomerase II, an enzyme critical for DNA replication and repair .

Synthesis Analysis

Methods and Technical Details

The synthesis of amonafide typically involves several key steps:

  1. Formation of Naphthalimide Core: The synthesis begins with the reaction of 1,8-naphthalic anhydride with appropriate amines to form naphthalimide derivatives. This step can be modified to include various substituents that enhance biological activity.
  2. Acetylation: The 5-position amine can be acetylated to yield different derivatives of amonafide, which may exhibit varying levels of activity against cancer cells.
  3. Purification: Following synthesis, compounds are purified using techniques such as chromatography and recrystallization to obtain high-purity products suitable for biological evaluation .

The yield of amonafide during synthesis can range from 60% to 80% initially, but purification processes often reduce the net yield significantly .

Molecular Structure Analysis

Structure and Data

Amonafide's molecular formula is C15H16N2O2C_{15}H_{16}N_{2}O_{2}, and its structural representation highlights the naphthalimide framework with a distinct amine group at the 5-position. The compound exhibits a planar structure conducive to DNA intercalation.

  • Molecular Weight: Approximately 256.30 g/mol
  • Melting Point: Amonafide has a melting point around 163-185 °C depending on the specific salt form used in its synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

Amonafide undergoes several chemical reactions that are crucial for its activity:

  1. Intercalation into DNA: The primary reaction involves the insertion of amonafide between base pairs in the DNA helix, which disrupts normal transcription and replication processes.
  2. Formation of Covalent Adducts: Amonafide forms stable covalent bonds with topoisomerase II, preventing the enzyme from performing its essential functions during DNA replication.
  3. Deacetylation: Variants of amonafide can be formed through deacetylation reactions, affecting their biological properties and efficacy against cancer cells .
Mechanism of Action

Process and Data

Amonafide acts primarily as a topoisomerase II poison. The mechanism involves:

  • Binding to Topoisomerase II: Amonafide binds to the enzyme during the cleavage-religation cycle.
  • Disruption of DNA Cleavage: This binding leads to an accumulation of cleaved DNA-topoisomerase II complexes, ultimately resulting in double-strand breaks in DNA.
  • Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to cell death .

Experimental studies have demonstrated that amonafide exhibits significant cytotoxic effects on various cancer cell lines, confirming its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Amonafide is typically presented as yellow or tan crystalline solids.
  • Solubility: It shows variable solubility depending on the salt form; certain salts exhibit higher solubility in water compared to others derived from mineral acids .
  • Stability: Amonafide is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Amonafide is primarily researched for its applications in oncology:

  • Anticancer Therapy: It has been evaluated in clinical trials for treating various malignancies due to its potent cytotoxic effects on tumor cells.
  • Research Tool: Beyond therapeutic use, amonafide serves as a valuable tool in molecular biology research for studying DNA interactions and topoisomerase function.
Introduction to Amonafide as a Chemotherapeutic Agent

Historical Development and Discovery of Naphthalimide Derivatives

The development of amonafide traces to systematic exploration of naphthalimide chemistry beginning in the late 20th century. Researchers sought to capitalize on the DNA-binding properties of planar polycyclic aromatic systems, with early naphthalimide derivatives demonstrating potent anticancer activity but suboptimal toxicity profiles [4]. Amonafide (originally designated AS1413) emerged as a lead compound from this chemical class, distinguished by its substitution pattern featuring a 5-amino group and a 2-(dimethylamino)ethyl side chain on the naphthalene-1,8-dicarboximide core [9].

Table 1: Key Milestones in Amonafide Development

YearDevelopment PhaseSignificance
1980sPreclinical Identification (AS1413)Initial synthesis and demonstration of anticancer activity in vitro and in vivo
2008Phase III Trial Initiation (NCT00715637)Pivotal study in secondary AML comparing amonafide/cytarabine vs daunorubicin/cytarabine [1] [5]
2010FDA Fast Track DesignationGranted for treatment of secondary AML based on preliminary efficacy data [1]
2015Phase III Clinical Trial Results PublicationReported comparable complete response rates between amonafide and daunorubicin combinations [5]

The compound entered clinical development for solid tumors in the 1980s and 1990s, with early trials revealing variable responses in breast cancer and toxicity concerns linked to metabolic activation via N-acetyltransferase 2 (NAT2) polymorphisms [4] [6]. This prompted medicinal chemistry efforts to develop analogues without the metabolically labile 5-amino group, leading to 6-amino derivatives ("numonafides") designed to retain anticancer activity while circumventing NAT2-dependent toxicity [4]. Despite these efforts, the original amonafide structure remained the focus for hematological malignancies due to its potent activity against leukemic cells, particularly in drug-resistant phenotypes [1] [3].

Classification Within Topoisomerase II Inhibitors and DNA-Intercalating Agents

Amonafide exhibits a unique bifunctional mechanism among antineoplastic agents, positioning it within two distinct pharmacological classes:

  • Topoisomerase II Inhibitors: Amonafide functions as a non-ATP competitive inhibitor of topoisomerase II (both α and β isoforms), an essential enzyme responsible for modulating DNA topology during replication and transcription. Unlike classical topoisomerase II poisons (e.g., etoposide, anthracyclines), amonafide blocks the initial binding of topoisomerase II to DNA rather than stabilizing the enzyme-DNA cleavage complex [2] [8] [10]. This ATP-independent mechanism prevents the resolution of DNA tangles and supercoils, leading to replication stress and DNA damage.

  • DNA-Intercalating Agents: The planar aromatic ring system of amonafide facilitates insertion (intercalation) between DNA base pairs, causing local unwinding and structural distortion of the double helix. This intercalation not only directly impedes DNA and RNA synthesis machinery but also contributes to the compound's topoisomerase II inhibitory effects by altering DNA conformation and accessibility [1] [9] [10].

Table 2: Comparative Mechanism of Amonafide Versus Classical Topoisomerase II Inhibitors

PropertyAmonafideClassical Inhibitors (e.g., Daunorubicin)
Primary Molecular TargetTopoisomerase II + DNATopoisomerase II
ATP-CompetitiveNoVariable
DNA IntercalationYesAnthracyclines: Yes; Epipodophyllotoxins: No
P-glycoprotein SubstrateNo [2] [3]Yes
Efflux in MDR+ CellsMinimalExtensive

A critical pharmacological distinction lies in amonafide's evasion of P-glycoprotein (Pgp)-mediated multidrug resistance (MDR). Unlike anthracyclines and other topoisomerase inhibitors that suffer substantial efflux in Pgp-overexpressing cells, amonafide maintains intracellular accumulation and cytotoxicity in resistant cell lines (e.g., K562/DOX and P388/ADR leukemia models) [2]. Bidirectional transport assays using Caco-2 and MDR1-MDCK cell models confirm that amonafide is neither a substrate nor inhibitor of Pgp, explaining its retention in resistant leukemic blasts [2] [3]. This property is particularly advantageous in treating leukemias with frequent Pgp overexpression, such as secondary AML arising after chemotherapy or myelodysplastic syndromes [2] [3].

Rationale for Targeting Secondary Acute Myeloid Leukemia (sAML)

Secondary acute myeloid leukemia (sAML) represents an aggressive malignancy with distinct biological features and poor prognosis compared to de novo AML. sAML typically evolves from antecedent hematological disorders (e.g., myelodysplastic syndromes) or arises as a therapy-related complication following cytotoxic treatment for prior cancers [3] [5]. These leukemias exhibit a high prevalence of adverse cytogenetic profiles and molecular alterations that confer resistance to conventional induction chemotherapy [3]. A key resistance mechanism involves overexpression of drug efflux transporters, particularly P-glycoprotein (Pgp), which significantly reduces intracellular concentrations of anthracyclines like daunorubicin—cornerstones of AML induction regimens [2] [3].

Preclinical investigations demonstrated that myeloblasts from sAML patients exhibit significantly lower efflux of amonafide compared to daunorubicin (<20% vs >70%, respectively), correlating with enhanced intracellular drug retention and cytotoxicity [3]. This mechanistic advantage provided the rationale for clinical evaluation of amonafide-based regimens specifically in sAML. The pivotal ACCEDE study (NCT00715637), a Phase III open-label randomized trial, compared cytarabine plus amonafide (A+C: amonafide 600 mg/m²/day days 1-5; cytarabine 200 mg/m²/day days 1-7) versus cytarabine plus daunorubicin (D+C: daunorubicin 45 mg/m²/day days 1-3) in 433 previously untreated sAML patients [5]. Results indicated comparable complete remission (CR) rates between arms: 46% for A+C versus 45% for D+C (P=0.81), confirming the antitumor efficacy of amonafide in this high-risk population [5]. Importantly, efficacy was maintained across poor-risk subgroups including older patients and those with prior leukemogenic therapy or myelodysplastic syndrome [3] [5].

Table 3: Key Outcomes from the ACCEDE Phase III Trial in sAML [5]

ParameterAmonafide + Cytarabine (n=216)Daunorubicin + Cytarabine (n=217)P-value
Complete Remission (CR) Rate46% (99 patients)45% (97 patients)0.81
30-day Mortality19%13%-
60-day Mortality28%21%-

While the primary endpoint of superior CR was not met, the comparable efficacy of amonafide/cytarabine to standard daunorubicin/cytarabine, coupled with its mechanistic advantage in bypassing Pgp-mediated resistance, supports its potential utility in specific sAML subpopulations. The higher early mortality observed with amonafide underscores the need for careful patient selection and toxicity management, though detailed safety analysis falls outside our scope. Research continues into optimized dosing strategies and biomarker-guided approaches to maximize amonafide's therapeutic index in sAML and other drug-resistant hematological malignancies [3] [5].

Properties

CAS Number

69408-81-7

Product Name

Amonafide

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

Solubility

H <1 (mg/mL)
pH 4 acetate buffer ~10 (mg/mL)
pH 9 carbonate buffer < 1 (mg/mL)
0.1 N HC1 ~20 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol 5 - 7 (mg/mL)
95% Methanol 5 - 7 (mg/mL)

Synonyms

5-amino-2-(2-dimethylaminoethyl)benzo(de)isoquinolin-1,3-dione
amonafide
benzisoquinolinedione
FA 142
M-FA 142
M-FA-142
MFA 142
MFA-142
nafidimide
NSC 308847
NSC-308847

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.